molecular formula C17H27NO3 B1227448 Octylhomovanillamide CAS No. 58418-73-8

Octylhomovanillamide

Cat. No.: B1227448
CAS No.: 58418-73-8
M. Wt: 293.4 g/mol
InChI Key: RRCXCIBDXPXSRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-octylhomovanillamide is a monocarboxylic acid amide that is the N-octyl amide of homovanillic acid. It has a role as a protective agent. It is a monocarboxylic acid amide and a member of guaiacols. It derives from a homovanillic acid.

Scientific Research Applications

1. Clinical Applications in Cancer Treatment

Octylhomovanillamide has been explored in the context of treating advanced ovarian cancer. A study by Peng et al. (2015) focused on comparing octreotide (OCT), a compound related to this compound, with scopolamine butylbromide (SB) for controlling gastrointestinal symptoms in patients with malignant bowel obstruction caused by advanced ovarian cancer. The study found OCT to be more effective than SB in controlling these symptoms, suggesting potential clinical applications for similar compounds like this compound in managing cancer-related complications (Peng et al., 2015).

2. Role in Treating Gastrointestinal Disorders

Octylonium bromide, closely related to this compound, has been studied for its ability to antagonize actions of platelet-activating factor, a component involved in gastrointestinal disorders. This suggests that this compound could have potential applications in treating gastrointestinal issues due to its similar pharmacological profile. The research by Subissi et al. (1989) highlights the importance of understanding the role of these compounds in human gastrointestinal disorders, although the clinical implications remain to be fully understood (Subissi et al., 1989).

3. Potential in Dermatological Research

Octyl Methoxycinnamate (OMC), another compound related to this compound, has been used in dermatological research. Axelstad et al. (2011) investigated its effects on thyroid hormone levels and how these changes relate to neurological development. While this study primarily focused on OMC, it suggests a broader research interest in similar compounds, including this compound, for understanding skin properties and potential dermatological applications (Axelstad et al., 2011).

4. Exploring Advanced Material Applications

Research into advanced materials, such as hydrogels, has also incorporated compounds similar to this compound. Mu and Zheng (2007) utilized Octa(propylglycidyl ether) polyhedral oligomeric silsesquioxane (OpePOSS) in developing crosslinked poly(N-isopropylacrylamide) (PNIPAM) networks. This study indicates that this compound could potentially be useful in the development of advanced materials due to its structural and chemical properties (Mu & Zheng, 2007).

Properties

CAS No.

58418-73-8

Molecular Formula

C17H27NO3

Molecular Weight

293.4 g/mol

IUPAC Name

2-(4-hydroxy-3-methoxyphenyl)-N-octylacetamide

InChI

InChI=1S/C17H27NO3/c1-3-4-5-6-7-8-11-18-17(20)13-14-9-10-15(19)16(12-14)21-2/h9-10,12,19H,3-8,11,13H2,1-2H3,(H,18,20)

InChI Key

RRCXCIBDXPXSRA-UHFFFAOYSA-N

SMILES

CCCCCCCCNC(=O)CC1=CC(=C(C=C1)O)OC

Canonical SMILES

CCCCCCCCNC(=O)CC1=CC(=C(C=C1)O)OC

58418-73-8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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